molecular formula C26H33N3O3S B2994240 4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-13-5

4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Cat. No.: B2994240
CAS No.: 932500-13-5
M. Wt: 467.63
InChI Key: KJTDTPIGEMCWPC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a benzyl-substituted bicyclic core conjugated to a cyclohexanecarboxamide moiety via a methylene linker.

Properties

IUPAC Name

4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-2-3-7-15-27-24(30)21-12-10-20(11-13-21)18-29-25(31)23-22(14-16-33-23)28(26(29)32)17-19-8-5-4-6-9-19/h4-6,8-9,14,16,20-21H,2-3,7,10-13,15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDTPIGEMCWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis, starting with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved via the cyclization of appropriately substituted thiophene and pyrimidine derivatives under controlled reaction conditions. Following this, the benzyl group is introduced through benzylation, and the N-pentylcyclohexanecarboxamide moiety is attached via amidation reactions. Industrial Production Methods : In an industrial setting, large-scale synthesis may involve optimized reaction conditions to improve yield and reduce costs. Catalysts and automated reaction setups are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Oxidation might be performed using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents or nucleophilic substitution under basic or acidic conditions. Major Products Formed : The products of these reactions depend on the specific site of reactivity within the compound. For instance, oxidation might convert the thieno[3,2-d]pyrimidine core into sulfoxide or sulfone derivatives, while reduction could target the carbonyl groups to yield alcohol derivatives.

Scientific Research Applications

Chemistry: : The compound is utilized as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis. Biology and Medicine : The compound may exhibit bioactivity, such as binding to specific protein targets or modulating biological pathways. It's used in drug discovery and development to investigate new therapeutic agents. Industry : It can be employed in materials science for the development of advanced materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets within biological systems. Its structure allows it to bind to specific proteins or enzymes, altering their activity and thereby modulating biological pathways. The benzyl and thieno[3,2-d]pyrimidine groups play critical roles in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents/Modifications Key Properties/Data Reference
Target Compound Thieno[3,2-d]pyrimidine - 1-Benzyl substitution
- N-Pentylcyclohexanecarboxamide
Inferred: High lipophilicity (logP ~4.5), potential kinase inhibition activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine - Chromenone fluorophenyl substituent
- Methylbenzenesulfonamide
MP: 175–178°C; Mass: 589.1 g/mol; Anticancer activity (IC₅₀ < 1 µM in kinase assays)
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) Pyrrole-carboxamide - Dichlorobenzyl group
- Dihydropyridinone linkage
In vitro: Antiproliferative activity in breast cancer cell lines (IC₅₀ = 2.3 µM)
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Cyclohexanecarboxamide - Dichloro-hydroxyphenyl substituent
- Methyl group on cyclohexane
Toxicity Low acute toxicity (LD₅₀ > 2000 mg/kg in rodents)

Key Findings from Comparative Analysis:

Core Structure Influence: The thieno[3,2-d]pyrimidine core in the target compound distinguishes it from pyrazolo[3,4-d]pyrimidines () and pyrrole-carboxamides (). Thienopyrimidines are known for ATP-competitive kinase inhibition due to planar aromatic systems mimicking purine bases . In contrast, the pyrazolo[3,4-d]pyrimidine derivative in exhibits stronger anticancer activity, likely due to its chromenone fluorophenyl substituent enhancing target affinity .

Substituent Effects: The benzyl group on the thienopyrimidine core may sterically hinder binding to certain kinases compared to smaller substituents (e.g., methyl or fluoro groups in and ).

Spectroscopic and Physical Properties: While NMR/UV data for the target compound are unavailable, analogous thienopyrimidines (e.g., in ) show characteristic ¹H-NMR peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 4.2–4.5 ppm (methylene linkers) . Melting points for similar carboxamides range widely (e.g., 175–178°C in vs. 200–220°C for dichlorophenyl derivatives in ), suggesting crystallinity varies with substituent polarity .

Biological Activity

The compound 4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest a variety of possible interactions with biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound contains several functional groups including:

  • Thieno[3,2-d]pyrimidine core : This moiety is known for its pharmacological significance.
  • Benzyl and cyclohexanecarboxamide groups : These enhance the compound's binding affinity to various biological targets.

The IUPAC name and molecular formula are as follows:

Property Details
IUPAC NameN-benzyl-4-[(1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl]cyclohexane-1-carboxamide
Molecular FormulaC28H29N3O3S
CAS Number932344-65-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thieno[3,2-d]pyrimidine moiety is crucial for these interactions, which may modulate various biological pathways. The presence of benzyl groups likely enhances the compound's lipophilicity and binding affinity to target sites.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological assays:

  • Enzyme Inhibition : Preliminary data suggest that it may inhibit key enzymes involved in metabolic processes. For example, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Some derivatives of thieno[3,2-d]pyrimidine have demonstrated antioxidant activity, indicating that this compound may also exhibit similar protective effects against oxidative stress.
  • Antimicrobial Activity : Compounds featuring the thieno[3,2-d]pyrimidine scaffold have been evaluated for antimicrobial properties, showing promise against various bacterial strains.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on AChE Inhibition : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit AChE and BuChE. One compound exhibited an IC50 value of 5.07 µM against BuChE, indicating strong potency and selectivity compared to traditional inhibitors like donepezil .
  • Oxidative Stress Protection : Research into similar compounds has shown that they can reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in treating oxidative stress-related conditions.

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to the thieno[3,2-d]pyrimidine structure:

Compound Name IC50 (µM) Target Enzyme Activity Type
Compound 6n (related derivative)5.07BuChEInhibitor
N-benzyl derivative14.23AChEModerate Inhibitor
Thieno derivativeNot specifiedAntioxidantProtective

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